molecular formula C23H26ClN7O3 B1447171 R-Avanafil CAS No. 1638497-26-3

R-Avanafil

Katalognummer B1447171
CAS-Nummer: 1638497-26-3
Molekulargewicht: 483.9 g/mol
InChI-Schlüssel: WEAJZXNPAWBCOA-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-Avanafil is an important new synthetic compound that has been developed for use in scientific research and experimentation. It is an analogue of sildenafil citrate (Viagra®), and has been developed to provide a more potent and effective version of the original compound.

Wissenschaftliche Forschungsanwendungen

Enhanced Bioavailability through Nanoparticle Formulation

R-Avanafil has been formulated into biodegradable polymeric nanoparticles to enhance its bioavailability . This formulation aims to overcome the low bioavailability of about 36% when administered in traditional forms. By optimizing the Avanafil:poly (lactic-co-glycolic acid) (PLGA) ratio, sonication time, and polyvinyl alcohol (PVA) concentration, researchers have significantly increased the area under the curve and plasma maximum concentration of R-Avanafil, indicating a successful enhancement of its bioavailability.

Neuroprotective Applications

Research has explored the use of R-Avanafil in nano-based neuroprotective strategies, particularly for treating diabetic neuropathy (DN) . The drug’s ability to selectively inhibit the degradation of cGMP-specific phosphodiesterase, thereby increasing the levels of cGMP, makes it a decisive mediator for cytoprotection. Chitosan-based Avanafil nanocomplexes utilizing antioxidants have shown enhanced neuroprotective effects on PC12 cells.

Erectile Dysfunction Treatment

As a second-generation phosphodiesterase-5 (PDE5) inhibitor, R-Avanafil shows high selectivity to penile tissues and fast absorption, making it an effective treatment for erectile dysfunction . Its formulation into nanoparticles aims to improve its efficacy by enhancing its absorption and bioavailability.

Controlled Drug Release

The development of R-Avanafil nanoparticles is also aimed at achieving controlled drug release . By manipulating the formulation parameters, scientists can create a drug delivery system that releases the medication at a predetermined rate, enhancing the therapeutic effect and reducing side effects.

Clinical Pharmacokinetics

Clinical pharmacokinetic evaluations are essential to understand the behavior of R-Avanafil in the human body . Studies involving single-dose clinical pharmacokinetic evaluations help in determining the optimal dosage and administration frequency for the drug.

Polymer-Based Drug Delivery Systems

The use of biodegradable polymers like PLGA in the formulation of R-Avanafil nanoparticles represents a significant advancement in polymer-based drug delivery systems . These systems offer advantages such as biocompatibility, safety, and the ability to carry the drug to specific target sites within the body.

Eigenschaften

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Avanafil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Avanafil
Reactant of Route 2
Reactant of Route 2
R-Avanafil
Reactant of Route 3
Reactant of Route 3
R-Avanafil
Reactant of Route 4
Reactant of Route 4
R-Avanafil
Reactant of Route 5
Reactant of Route 5
R-Avanafil
Reactant of Route 6
Reactant of Route 6
R-Avanafil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.